1,3-Dinitronaphthalene
Overview
Description
1,3-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄. It is a derivative of naphthalene, where two nitro groups are substituted at the 1 and 3 positions of the naphthalene ring. This compound is known for its applications in various chemical processes and industries, including its use as an intermediate in the synthesis of dyes and explosives .
Scientific Research Applications
1,3-Dinitronaphthalene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is used in studies involving the photocatalytic oxidation reactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used as a sensitizer in ammonium nitrate explosives and as an additive in carbide production.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dinitronaphthalene can be synthesized through the nitration of 1-nitronaphthalene using nitrogen dioxide (NO₂) as the nitrating agent. This reaction is typically carried out under mild conditions with the presence of a catalyst such as nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O). The reaction yields a mixture of dinitronaphthalene isomers, including this compound .
Industrial Production Methods
The industrial production of this compound involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid. This process, however, has several disadvantages, including low selectivity and the generation of large quantities of corrosive waste acids. Therefore, more environmentally benign methods, such as the use of nitrogen dioxide and solid acid catalysts, are being explored to improve the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the nitro groups under basic conditions.
Major Products
Reduction: The reduction of this compound yields 1,3-diaminonaphthalene.
Substitution: Substitution reactions can yield various substituted naphthalene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1,3-dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These nitro groups can undergo reduction or substitution reactions, leading to the formation of various products. The pathways involved in these reactions include electron transfer and nucleophilic attack mechanisms .
Comparison with Similar Compounds
1,3-Dinitronaphthalene can be compared with other dinitronaphthalene isomers, such as:
1,5-Dinitronaphthalene: Used in the production of 1,5-naphthalene diisocyanate, an important raw material for advanced polyurethanes.
1,8-Dinitronaphthalene: Used in the production of dyes and plastics.
1,4-Dinitronaphthalene: An important organic synthesis intermediate.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
Properties
IUPAC Name |
1,3-dinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULALSFRIGPMWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Record name | 1,3-DINITRONAPHTHALENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025164 | |
Record name | 1,3-Dinitronaphthalene | |
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Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dinitronaphthalene is a beige powder. (NTP, 1992) | |
Record name | 1,3-DINITRONAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20274 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
Sublimes (NTP, 1992) | |
Record name | 1,3-DINITRONAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20274 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,3-DINITRONAPHTHALENE | |
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CAS No. |
606-37-1 | |
Record name | 1,3-DINITRONAPHTHALENE | |
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Record name | 1,3-Dinitronaphthalene | |
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Record name | 1,3-Dinitronaphthalene | |
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Record name | 1,3-DINITRONAPHTHALENE | |
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Record name | 1,3-Dinitronaphthalene | |
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Record name | 1,3-dinitronaphthalene | |
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Record name | 1,3-DINITRONAPHTHALENE | |
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Melting Point |
295 to 298 °F (NTP, 1992) | |
Record name | 1,3-DINITRONAPHTHALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20274 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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